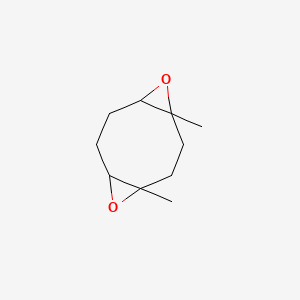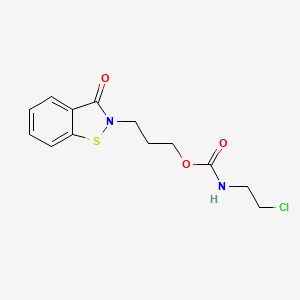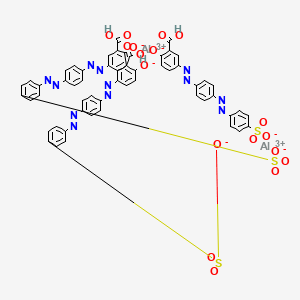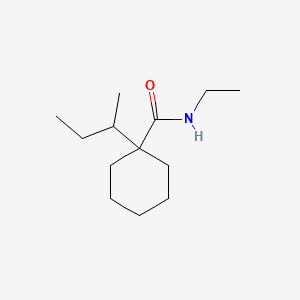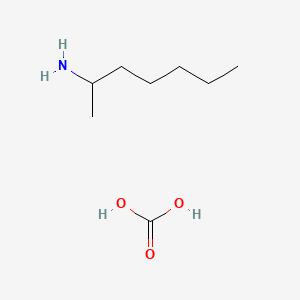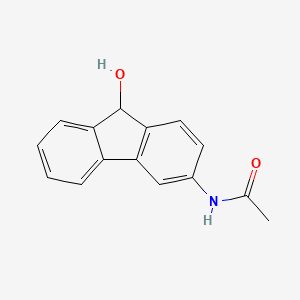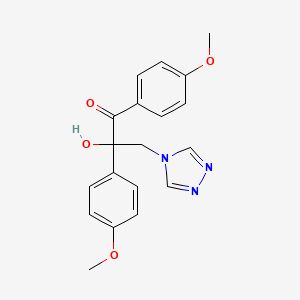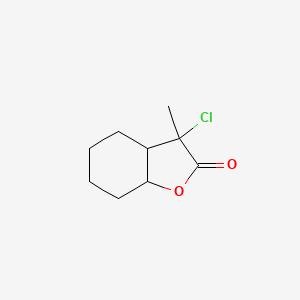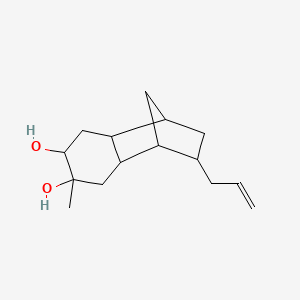
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.34986 . It is known for its unique structure, which includes an allyl group, a decahydro-7-methyl-1,4-methanonaphthalene core, and two hydroxyl groups at positions 6 and 7 .
Vorbereitungsmethoden
The synthesis of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Allylation: Introduction of the allyl group to the decahydro-7-methyl-1,4-methanonaphthalene core.
Hydroxylation: Addition of hydroxyl groups at the 6 and 7 positions.
Purification: Isolation and purification of the final product through techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the allyl group.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the allyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol can be compared with similar compounds such as:
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol: Differing by the position of the methyl group.
Decahydro-7-methyl-2-(2-propenyl)-1,4-methanonaphthalene-6,7-diol: Another structural isomer with slight variations in the arrangement of functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Eigenschaften
CAS-Nummer |
94231-82-0 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
4-methyl-10-prop-2-enyltricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-9-5-10-6-11(9)13-8-15(2,17)14(16)7-12(10)13/h3,9-14,16-17H,1,4-8H2,2H3 |
InChI-Schlüssel |
DYPRFMBZYYFNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2C3CC(C2CC1O)CC3CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



